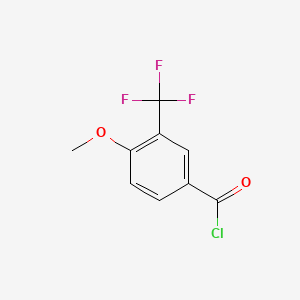

4-Methoxy-3-(trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(8(10)14)4-6(7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKYPTQBAQQVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379507 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98187-18-9 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-(trifluoromethyl)benzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-(trifluoromethyl)benzoyl chloride is a pivotal chemical intermediate, extensively utilized as a building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts specific reactivity and properties to its derivatives. This guide provides a comprehensive overview of the principal synthesis pathway for this acyl chloride, focusing on the conversion from its corresponding carboxylic acid. It delves into the mechanistic underpinnings of the most effective chlorinating agents, presents detailed experimental protocols, and offers a comparative analysis to inform procedural selection. Emphasis is placed on safety, purification, and the practical application of the final product, ensuring a holistic resource for laboratory professionals.

Introduction and Strategic Overview

The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. Acyl chlorides serve as highly reactive electrophiles, readily participating in reactions such as esterifications, amidations, and Friedel-Crafts acylations.[4][5] The target molecule, this compound, is synthesized from its precursor, 4-methoxy-3-(trifluoromethyl)benzoic acid.[6][7] The core of the synthesis involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl).

The most prevalent and industrially viable methods for this conversion employ chlorinating agents that produce gaseous byproducts, a feature that significantly simplifies product isolation and purification by driving the reaction equilibrium towards the product.[8][9][10] This guide will focus on the two most effective reagents for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Caption: High-level synthesis strategy for the target acyl chloride.

Pathway A: The Thionyl Chloride (SOCl₂) Method

The use of thionyl chloride is a classic and robust method for preparing acyl chlorides.[11][12] Its primary advantage lies in the formation of only gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[8][9]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent internal nucleophilic attack by the chloride, leading to the final product and gaseous byproducts.

Caption: Simplified mechanism for thionyl chloride reaction.

Field-Proven Insights & Protocol

Expertise & Experience: This method is favored for its cost-effectiveness and the straightforward workup. The reaction is typically run at reflux temperature to ensure completion and to facilitate the removal of the gaseous byproducts.[13] A slight molar excess of thionyl chloride is often used to drive the reaction to completion, but a large excess should be avoided to simplify purification. The reaction must be conducted under anhydrous conditions, as thionyl chloride reacts violently with water.[14][15]

Experimental Protocol:

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).

-

Charging the Flask: To a round-bottom flask, add 4-methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (1.2 - 1.5 eq) to the flask, either neat or with a dry, inert solvent like toluene or dichloromethane to facilitate stirring.

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup & Purification:

Pathway B: The Oxalyl Chloride ((COCl)₂) Method

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another excellent reagent for this transformation. It is generally considered milder than thionyl chloride and the reaction can often be performed at lower temperatures.[10][17]

Reaction Mechanism (with Catalytic DMF)

The reaction does not proceed by direct attack on oxalyl chloride. Instead, the catalytic DMF first reacts with oxalyl chloride to form a highly reactive Vilsmeier reagent (an iminium salt).[18] This reagent is the true chlorinating agent, which then reacts with the carboxylic acid. This catalytic cycle regenerates the DMF. The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gases, which simplifies the workup.[17][19]

Caption: Catalytic cycle for the oxalyl chloride/DMF method.

Field-Proven Insights & Protocol

Trustworthiness: This method is self-validating due to the mild conditions which preserve sensitive functional groups elsewhere in a molecule. The evolution of gas is a clear indicator of reaction progress. However, a critical safety and trustworthiness point is the potential formation of a potent carcinogen, dimethylcarbamoyl chloride, as a minor byproduct from the decomposition of DMF.[17] Therefore, all operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Experimental Protocol:

-

Preparation: Set up oven-dried glassware under an inert atmosphere, similar to the thionyl chloride procedure. A dropping funnel for the addition of the carboxylic acid solution may be beneficial.

-

Charging the Flask: To a round-bottom flask containing a dry, inert solvent (e.g., dichloromethane or THF), add oxalyl chloride (1.2 - 1.5 eq).

-

Catalyst Addition: Add a catalytic amount of dry DMF (e.g., 1-2 drops) to the oxalyl chloride solution. Vigorous gas evolution will be observed as the Vilsmeier reagent forms.

-

Substrate Addition: Once the initial gas evolution subsides, slowly add a solution of 4-methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in the same dry solvent to the reaction mixture at 0 °C or room temperature.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases.

-

Workup & Purification:

-

Carefully remove the solvent and any excess oxalyl chloride under reduced pressure.

-

The resulting crude acyl chloride can be used directly or purified by vacuum distillation.

-

Comparative Analysis of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the starting material, and cost considerations.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | High | Very High (especially with DMF) |

| Reaction Temp. | Typically reflux (~76 °C) | 0 °C to Room Temperature |

| Byproducts | SO₂, HCl (both gaseous)[8] | CO, CO₂, HCl (all gaseous)[17] |

| Selectivity | Good | Excellent, milder conditions[17] |

| Catalyst | None required | Catalytic DMF often used[18] |

| Cost | Generally more economical | More expensive |

| Key Advantage | Cost-effective, widely available | Mild conditions, high purity products |

| Key Disadvantage | Higher reaction temperature | Higher cost, potential carcinogen byproduct[17] |

Purification and Quality Control

For most applications, purification of this compound is achieved via fractional distillation under reduced pressure .[13][16] This is effective for separating the higher-boiling acyl chloride from any non-volatile impurities or residual starting material.

Self-Validating System for Quality Control:

-

Appearance: The purified product should be a clear, possibly pale yellow liquid.[20]

-

Gas Chromatography (GC): To confirm purity (typically >97%).[20]

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) absorption band is expected in the range of 1750-1800 cm⁻¹, which is characteristic of an acyl chloride and a shift from the ~1700 cm⁻¹ of the starting carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, and ¹⁹F NMR will show a singlet for the -CF₃ group.

Mandatory Safety and Handling Protocols

Authoritative Grounding: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and moisture-sensitive. They react violently with water, releasing toxic gases (HCl, SO₂).[14][21][22] Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood.[14][21]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[21][23]

-

Anhydrous Conditions: Use dry glassware and an inert atmosphere to prevent violent reactions with atmospheric moisture.[21]

-

Spill Management: Have spill kits containing an appropriate absorbent material (e.g., vermiculite or dry sand) readily available. DO NOT USE WATER to clean up spills.[15][23]

-

Quenching & Disposal: Excess reagent should be quenched slowly and carefully by adding it to a large volume of a stirred, cooled base solution (e.g., sodium bicarbonate or sodium hydroxide) in the fume hood. Dispose of all chemical waste according to institutional and local regulations.

Application in Synthesis: Friedel-Crafts Acylation

The primary utility of this compound is as an acylating agent in Friedel-Crafts reactions.[17] It reacts with aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form diaryl ketones, which are common motifs in medicinal chemistry.[4][24] The electron-donating methoxy group activates the acyl chloride for this reaction.

Caption: Application in a Friedel-Crafts acylation reaction.

References

-

Making benzoyl chloride. (2024). YouTube. [Link]

-

Getting Towed Uphill. (2022). Chemistry LibreTexts. [Link]

-

Benzoic acid with - SOCl2 - to give. Allen. [Link]

-

Benzoyl chloride is prepared from benzoic acid by. (2024). askIITians. [Link]

-

Possible syntheses of an acid chloride. College of Saint Benedict. [Link]

-

Oxalyl chloride. Wikipedia. [Link]

-

Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. (2023). YouTube. [Link]

-

Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Pearson. [Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022). YouTube. [Link]

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2024). Yufeng. [Link]

-

THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

General procedures for the purification of Acid chlorides. LookChem. [Link]

-

Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

-

4-Methoxy-3-(trifluoromethyl)benzoic acid. Oakwood Chemical. [Link]

-

Exploring the Synthesis Potential of 4-(Trifluoromethoxy)benzoyl Chloride. (2024). Medium. [Link]

-

Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

This compound (C9H6ClF3O2). PubChemLite. [Link]

-

4-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3). PubChemLite. [Link]

-

Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. [Link]

-

4-Methoxy-3-(trifluoromethyl)benzoic acid. R&D Chemicals. [Link]

Sources

- 1. 4-Methoxy-3-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. 4-Methoxy-3-(trifluoromethyl)benzoic acid [oakwoodchemical.com]

- 7. PubChemLite - 4-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 11. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 17. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 21. westliberty.edu [westliberty.edu]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. nj.gov [nj.gov]

- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]

physicochemical properties of 4-Methoxy-3-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzoyl Chloride

Prepared by a Senior Application Scientist

Introduction: Strategic Importance in Modern Synthesis

This compound (CAS No. 98187-18-9) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, derived from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable reagent for creating complex molecular architectures.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for enhancing key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights and detailed protocols to empower its effective application in research and development.

Physicochemical & Structural Characteristics

The accurate characterization of a reagent is the foundation of reproducible science. This compound is a compound for which physical state can be ambiguous, underscoring the importance of empirical verification upon receipt. While some suppliers classify it as a solid[1], others list it as a liquid[2], suggesting a melting point close to ambient temperature or variability between batches.

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 98187-18-9 | [2][3] |

| Molecular Formula | C₉H₆ClF₃O₂ | [1][3] |

| Molecular Weight | 238.59 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Physical Form | Clear, colorless to yellow/brown liquid or solid | [1][2] |

| Purity | ≥96-97% (by GC) | [2] |

| Refractive Index (n₂₀/D) | 1.5120 - 1.5170 | [2] |

| InChI Key | PBKYPTQBAQQVPT-UHFFFAOYSA-N | [4] |

| SMILES | COC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | [4] |

Synthesis and Purification

The most direct and reliable route to this compound is the chlorination of its corresponding carboxylic acid precursor, 4-methoxy-3-(trifluoromethyl)benzoic acid (CAS No. 213598-09-5)[5][6]. This precursor is commercially available, but can also be synthesized via hydrolysis of its corresponding methyl ester. The conversion to the acyl chloride is efficiently achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.

The choice between thionyl chloride and oxalyl chloride is often a practical one. Oxalyl chloride reactions can be run at room temperature and produce gaseous byproducts (CO₂, CO, HCl), simplifying workup[7]. Thionyl chloride is less expensive but reactions often require heating to reflux, and the byproduct (SO₂) is a gas that must be scrubbed[7]. The use of a catalytic amount of N,N-dimethylformamide (DMF) is critical in both methods; it acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophilic species.

Caption: General two-step synthesis workflow for the target compound.

Protocol 1: Synthesis via Thionyl Chloride

This protocol is a robust method for converting the carboxylic acid to the acyl chloride. The primary experimental consideration is the rigorous exclusion of moisture, as water will readily hydrolyze both the thionyl chloride and the product.

Materials:

-

4-Methoxy-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂), ≥99%

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, gas trap (containing NaOH solution)

Procedure:

-

Apparatus Setup: In a fume hood, equip a 250 mL oven-dried, round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize HCl and SO₂ byproducts. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: To the flask, add 4-methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq). Add anhydrous toluene or DCM (approx. 2 mL per mmol of acid).

-

Reaction Initiation: Begin stirring the suspension. Slowly add thionyl chloride (1.5 eq) to the flask via syringe. After the initial addition, add 2-3 drops of anhydrous DMF as a catalyst.

-

Reaction Progression: Heat the mixture to a gentle reflux (for toluene, ~110°C; for DCM, ~40°C). The reaction progress can be monitored by observing the cessation of gas evolution (HCl, SO₂). Typically, the reaction is complete within 2-4 hours. A small aliquot can be quenched with methanol and analyzed by TLC or GC-MS to confirm the disappearance of the starting material.[7]

-

Work-up and Purification: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Caution: Ensure the vacuum pump is protected by a cold trap and a base trap. The resulting crude oil or solid is the desired product. For most applications, this crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed.

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by the electrophilic acyl carbon. It is a potent acylating agent, readily reacting with nucleophiles. The electron-withdrawing -CF₃ group ortho to the methoxy group enhances the electrophilicity of the acyl carbon, making it highly reactive.

Application 1: Friedel-Crafts Acylation

This reagent is an excellent substrate for Friedel-Crafts acylation to form diaryl ketones, which are common scaffolds in medicinal chemistry. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.

Caption: Simplified mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Protocol 2: Acylation of Anisole

This protocol details a representative Friedel-Crafts reaction. The choice of solvent is crucial; chlorinated solvents are typical, and rigorous anhydrous conditions are mandatory as the Lewis acid catalyst is extremely moisture-sensitive.

Materials:

-

This compound

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Suspension: In a fume hood, charge an oven-dried, three-necked flask (equipped with a stirrer, dropping funnel, and nitrogen inlet) with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.[8]

-

Acylium Ion Formation: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 20 minutes, ensuring the internal temperature remains below 5°C. Stir for an additional 30 minutes at 0°C.

-

Nucleophilic Attack: Add anisole (1.0 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture, again maintaining a low temperature.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[8]

-

Quenching: Cool the reaction mixture back to 0°C and very slowly and carefully pour it into a beaker containing crushed ice and concentrated HCl. Caution: This quench is highly exothermic and releases HCl gas.

-

Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[8]

Application 2: Amide Bond Formation

The synthesis of amides via acylation of primary or secondary amines is one of the most fundamental and critical reactions in pharmaceutical development. This reagent is highly effective for this transformation, forming a stable amide linkage.

Protocol 3: General Amide Synthesis

-

Setup: Dissolve the amine starting material (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in an anhydrous solvent (e.g., DCM or THF) in a flask under nitrogen at 0°C.

-

Addition: Dissolve this compound (1.05 eq) in the same anhydrous solvent and add it dropwise to the amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).

-

Work-up: Quench the reaction with water. Extract the product with a suitable organic solvent. Wash the organic layer with dilute acid (to remove excess amine and base), then with saturated NaHCO₃, and finally with brine. Dry the organic layer, filter, and concentrate to yield the crude amide, which can be further purified if necessary.[9]

Spectroscopic Analysis (Predicted)

As this compound is often sold for early discovery research, comprehensive analytical data is not always published by suppliers[1]. No experimentally verified spectra are currently available in public databases. The following analysis is based on established principles of spectroscopy and data from analogous structures.

Mass Spectrometry

Predicted mass-to-charge ratios for common adducts are provided below, which are invaluable for confirming product identity via LC-MS analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.00812 |

| [M+Na]⁺ | 260.99006 |

| [M-H]⁻ | 236.99356 |

| Data sourced from PubChemLite[4] |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum in CDCl₃ is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

-

~8.0-8.2 ppm: A doublet or singlet-like signal for the proton ortho to the carbonyl group.

-

~7.8-8.0 ppm: A doublet of doublets for the proton ortho to the -CF₃ group.

-

~7.0-7.2 ppm: A doublet for the proton ortho to the methoxy group.

-

~3.9-4.1 ppm: A sharp singlet (3H) for the methoxy (-OCH₃) protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the strong deshielding effect of the carbonyl and trifluoromethyl groups.

-

~168 ppm: Carbonyl carbon (C=O).

-

~160 ppm: Aromatic carbon attached to the methoxy group.

-

~120-135 ppm: Remaining aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

~123 ppm: Trifluoromethyl carbon (-CF₃), appearing as a large quartet.

-

~56 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear functional group information.

-

~1770-1800 cm⁻¹: A very strong, sharp absorption from the C=O stretch of the acyl chloride. This is at a higher wavenumber than a typical ketone due to the electron-withdrawing effect of the chlorine atom.

-

~1100-1350 cm⁻¹: A series of very strong, broad absorptions corresponding to the C-F stretching modes of the -CF₃ group.

-

~1250 cm⁻¹: A strong C-O-C asymmetric stretch from the methoxy group.

-

~800-900 cm⁻¹: C-Cl stretch.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a corrosive substance. It causes severe skin burns and serious eye damage (H314).[10] It is also moisture-sensitive and will react with water (including humidity in the air) to release corrosive HCl gas.

Handling Procedures:

-

Always handle this reagent inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly-sealed safety goggles or a full-face shield.

-

Avoid inhalation of vapors.

-

Have an emergency eye-wash station and safety shower readily accessible.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly water, alcohols, and strong bases.

-

The container must be kept tightly closed to prevent moisture ingress.

-

For long-term stability, storing under an inert atmosphere (Argon or Nitrogen) is highly recommended.

Conclusion

This compound is a powerful and versatile reagent for the modern synthetic chemist. Its value lies in its ability to introduce the key 4-methoxy-3-(trifluoromethyl)phenyl moiety, a pharmacologically significant scaffold. While its handling requires care due to its corrosive and moisture-sensitive nature, the straightforward and high-yielding reactions in which it participates make it an indispensable tool. By understanding its properties and employing the robust protocols outlined in this guide, researchers can confidently leverage this building block to advance the frontiers of drug discovery and materials science.

References

-

Chemsrc. (2025, August 25). 4-methoxy-3-(trifluoromethoxy)benzoyl chloride. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H6ClF3O2). Retrieved January 21, 2026, from [Link]

-

R&D Chemicals. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride. Retrieved January 21, 2026, from [Link]

-

Fisher Scientific. (n.d.). This compound, 97% 1 g. Retrieved January 21, 2026, from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-methoxy-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

Oakwood Chemical. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzoic acid. Retrieved January 21, 2026, from [Link]

-

Fisher Scientific. (n.d.). This compound, 97% 5 g. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). 4-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3). Retrieved January 21, 2026, from [Link]

-

Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone 3. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. B23072.06 [thermofisher.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Methoxy-3-(trifluoromethyl)benzoic acid [oakwoodchemical.com]

- 6. PubChemLite - 4-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

solubility of 4-Methoxy-3-(trifluoromethyl)benzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methoxy-3-(trifluoromethyl)benzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Given the compound's reactivity and the scarcity of public domain solubility data, this document synthesizes theoretical solubility principles with a robust, field-proven experimental protocol. It is designed to equip researchers with the foundational knowledge and practical methodology required to effectively utilize this reagent in various organic solvents. The guide details the physicochemical properties influencing solubility, predicts solubility across a spectrum of solvent classes, and offers a step-by-step workflow for accurate experimental determination.

Introduction: The Synthetic Versatility and Solubility Challenge

This compound (MTBC) is an advanced building block characterized by a trifluoromethyl group, a methoxy moiety, and a reactive acyl chloride function on a benzene ring. This unique combination of features makes it a valuable reagent for introducing these functionalities into complex molecules, particularly in the development of novel therapeutic agents and pesticides.

The success of any synthetic procedure involving MTBC is fundamentally linked to its behavior in solution. Proper solvent selection is critical for controlling reaction kinetics, managing stoichiometry, and simplifying downstream processing such as purification and crystallization. However, the inherent reactivity of the acyl chloride group presents a significant challenge.[1] It readily reacts with protic solvents, including atmospheric moisture, leading to hydrolysis and the formation of the corresponding carboxylic acid.[1][2] This reactivity complicates both its use and the systematic study of its solubility. This guide addresses this challenge by providing a theoretical framework for predicting solubility and a detailed protocol for its empirical determination under controlled conditions.

Physicochemical Properties of this compound

Understanding the molecular characteristics of MTBC is essential for predicting its solubility. The key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆ClF₃O₂ | [3][4][5][6] |

| Molecular Weight | 238.59 g/mol | [3][6] |

| Appearance | Solid | |

| CAS Number | 98187-18-9 | [3][4][6] |

| Predicted XlogP | 3.3 | [5] |

The molecule's structure features a moderately polar aromatic core due to the methoxy and carbonyl groups, while the trifluoromethyl group adds a significant lipophilic and electron-withdrawing character. The acyl chloride is the most reactive site and the primary determinant of its chemical compatibility with different solvents.

Theoretical Solubility Profile: A Predictive Analysis

Based on the principle of "like dissolves like," we can predict the solubility of MTBC in various classes of organic solvents. The presence of both polar (methoxy, carbonyl) and nonpolar (trifluoromethyl, benzene ring) groups suggests a nuanced solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |

| Nonpolar Aprotic | Hexane, Toluene | Sparingly Soluble to Soluble | The lipophilic trifluoromethyl group and aromatic ring should promote solubility in these solvents. Toluene is expected to be a better solvent than hexane due to potential π-π stacking interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Highly Soluble | These solvents possess dipoles that can interact favorably with the polar methoxy and carbonyl groups of MTBC without reacting with the acyl chloride. They represent the best balance for achieving high solubility for reaction purposes. |

| Polar Protic | Methanol, Ethanol, Water | Reactive | These solvents contain active protons (e.g., hydroxyl groups) that will readily undergo nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. This leads to solvolysis (e.g., ester formation with alcohols, hydrolysis with water) rather than simple dissolution.[1][2] |

Expert Insight: While polar aprotic solvents are the primary choice for dissolving MTBC, it is crucial to use anhydrous grades and maintain an inert atmosphere (e.g., nitrogen or argon). The high reactivity of acyl chlorides means that even trace amounts of water can lead to degradation of the starting material, impacting reaction yields and purity.[7]

Experimental Protocol for Solubility Determination

The reactive nature of MTBC necessitates a carefully designed experimental protocol to obtain reliable and reproducible solubility data. The following gravimetric method is recommended and must be performed under strictly anhydrous and inert conditions.

Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (MTBC)

-

Anhydrous solvent of choice

-

Oven-dried glassware (vials with screw caps, volumetric flasks, pipettes)

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Syringe filter (PTFE, 0.2 µm)

-

Analytical balance

-

Temperature-controlled shaker or water bath

Methodology:

-

Preparation:

-

Dry all glassware in an oven at 120°C overnight and cool in a desiccator under vacuum.

-

Pre-weigh several clean, dry vials with their caps and record the masses.

-

-

Sample Addition (under inert atmosphere):

-

In a glovebox or under a steady stream of inert gas, add an excess amount of MTBC to each pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Record the precise mass of MTBC added to each vial.

-

-

Solvent Addition:

-

Using a dry syringe, add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to each vial.

-

Immediately cap the vials tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for at least 24 hours. This extended time ensures that the dissolution equilibrium is reached. Visual inspection should show undissolved solid at the bottom of the vials.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for 2-4 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a dry syringe fitted with a PTFE filter. This step is crucial to ensure no solid particles are transferred.

-

-

Solute Quantification:

-

Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish or vial. Record the exact mass of the solution transferred.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature to avoid degradation of the solute.

-

Once the solvent is fully removed, weigh the dish containing the dried MTBC residue.

-

-

Calculation:

-

Mass of dissolved MTBC = (Final mass of dish + residue) - (Initial mass of empty dish)

-

Mass of solvent = (Mass of saturated solution transferred) - (Mass of dissolved MTBC)

-

Solubility ( g/100 g solvent) = (Mass of dissolved MTBC / Mass of solvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a reactive compound like MTBC.

Caption: Workflow for Solubility Determination of a Reactive Compound.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong qualitative and theoretical understanding can be derived from its physicochemical properties. It is predicted to be highly soluble in polar aprotic solvents like DCM and THF, making them suitable choices for synthetic applications. However, its high reactivity towards protic solvents like alcohols and water necessitates careful handling under anhydrous and inert conditions. The detailed experimental protocol provided in this guide offers a reliable and self-validating system for researchers to determine precise solubility values in their solvents of interest, enabling the optimization of reaction conditions and the advancement of their research and development objectives.

References

-

R&D Chemicals. This compound. [Link]

-

Chemsrc. 4-methoxy-3-(trifluoromethoxy)benzoyl chloride. [Link]

-

PubChemLite. This compound (C9H6ClF3O2). [Link]

-

NIST. Benzoyl chloride, 4-methoxy-. [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

Pharmaceutical Organic Chemistry II Lab Manual. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]

-

Khan Academy. Preparation of acyl (acid) chlorides. [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. rdchemicals.com [rdchemicals.com]

- 4. B23072.06 [thermofisher.com]

- 5. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Starting Materials for Synthesizing 4-Methoxy-3-(trifluoromethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-Methoxy-3-(trifluoromethyl)benzoyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. We will delve into the strategic selection of starting materials and detail robust synthetic routes, emphasizing the underlying chemical principles and experimental considerations. The guide will focus on two primary, field-proven strategies for the synthesis of the crucial intermediate, 4-methoxy-3-(trifluoromethyl)benzoic acid, from readily available precursors. Furthermore, the final conversion to the target acid chloride will be detailed. Each step is supported by established chemical literature and includes detailed experimental protocols to ensure reproducibility and scalability.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF₃), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a valuable trifluoromethylated building block, offering a reactive handle for the introduction of this important motif into more complex molecular architectures. Its synthesis, therefore, is of considerable interest. The immediate precursor to this benzoyl chloride is 4-methoxy-3-(trifluoromethyl)benzoic acid[1][2][3]. This guide will focus on the synthesis of this key carboxylic acid intermediate from fundamental starting materials.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of this compound points to 4-methoxy-3-(trifluoromethyl)benzoic acid as the immediate precursor. The formation of an acyl chloride from a carboxylic acid is a standard and high-yielding transformation, typically achieved with reagents like thionyl chloride or oxalyl chloride.

The core of the synthetic challenge lies in the efficient and regioselective construction of the 4-methoxy-3-(trifluoromethyl)benzoic acid backbone. Two primary retrosynthetic disconnections are considered the most viable:

-

Route A: Halogenation-Trifluoromethylation Strategy: This approach involves the initial synthesis of a halogenated precursor, 3-bromo-4-methoxybenzoic acid, followed by a subsequent trifluoromethylation reaction.

-

Route B: Aniline-to-Carboxylic Acid Transformation: This pathway commences with a trifluoromethylated aniline, 4-methoxy-3-(trifluoromethyl)aniline, which is then converted to the target benzoic acid via a Sandmeyer-type reaction sequence.

The following sections will provide a detailed examination of each of these synthetic routes.

Synthetic Route A: The Halogenation-Trifluoromethylation Pathway

This strategy leverages the well-established chemistry of electrophilic aromatic substitution and modern cross-coupling reactions.

Figure 1: The Halogenation-Trifluoromethylation synthetic pathway.

Step 1: Bromination of 4-Methoxybenzoic Acid

The methoxy group of 4-methoxybenzoic acid is a powerful ortho-, para-directing group in electrophilic aromatic substitution. Direct bromination will preferentially occur at the positions ortho to the methoxy group.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution at room temperature. The reaction can be catalyzed by the addition of a catalytic amount of a Lewis acid if necessary.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-bromo-4-methoxybenzoic acid can be purified by recrystallization.

Step 2: Copper-Catalyzed Trifluoromethylation

The conversion of the aryl bromide to the trifluoromethylarene is a key transformation. Modern copper-catalyzed methods provide an efficient means to achieve this.[4][5][6][7][8] The use of Ruppert-Prakash reagent (TMSCF₃) in the presence of a copper catalyst is a well-established method for such transformations.[9][10][11]

Experimental Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-methoxybenzoic acid (1 equivalent), a copper(I) salt (e.g., CuI, 10-20 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20-40 mol%).

-

Add a dry, polar, aprotic solvent such as DMF or NMP.

-

To this mixture, add trimethyl(trifluoromethyl)silane (TMSCF₃) (2-3 equivalents) and a fluoride source such as potassium fluoride or cesium fluoride (2-3 equivalents).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with aqueous HCl.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude 4-methoxy-3-(trifluoromethyl)benzoic acid by column chromatography on silica gel.

Synthetic Route B: The Aniline to Carboxylic Acid Pathway

This alternative route begins with a commercially available or readily synthesized trifluoromethylated aniline derivative.

Sources

- 1. 4-Methoxy-3-(trifluoromethyl)benzoic acid [oakwoodchemical.com]

- 2. PubChemLite - 4-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Methoxy-3-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. Trifluoromethylation of (hetero)aryl iodides and bromides with copper(i) chlorodifluoroacetate complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Reactivity and Stability of 4-Methoxy-3-(trifluoromethyl)benzoyl chloride

This guide provides an in-depth analysis of 4-Methoxy-3-(trifluoromethyl)benzoyl chloride, a sophisticated reagent increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. We will dissect its unique reactivity profile, governed by the electronic interplay of its substituents, and outline field-proven protocols for its handling, storage, and application to ensure reproducible and high-yielding synthetic outcomes.

Section 1: Core Characteristics and Significance

This compound serves as a critical building block for introducing the 4-methoxy-3-(trifluoromethyl)phenyl moiety into target structures. The strategic placement of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups imparts desirable physicochemical properties to the final compounds. The trifluoromethyl group, a bioisostere of a methyl group, is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Concurrently, the methoxy group can modulate electronic properties and provide additional hydrogen bonding interaction points. This combination makes the parent molecule a valuable scaffold in drug design.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that its physical state at ambient temperature can vary, with some suppliers classifying it as a solid and others as a liquid, suggesting a melting point close to room temperature.[3]

| Property | Value | Source(s) |

| CAS Number | 98187-18-9 | [3][4] |

| Molecular Formula | C₉H₆ClF₃O₂ | [4] |

| Molecular Weight | 238.59 g/mol | [4] |

| Appearance | Clear, colorless to yellow or brown liquid; may also be a solid. | [3] |

| Purity | Typically ≥96.0% (GC) | [3] |

| Refractive Index | ~1.5120-1.5170 @ 20°C | [3] |

Section 2: Electronic Structure and Reactivity Profile

The reactivity of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon. In this compound, this reactivity is modulated by the competing electronic effects of the aromatic substituents.

-

Trifluoromethyl Group (-CF3): Located meta to the acyl chloride, this group exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. The -CF3 group is a key activator for nucleophilic substitution.[5]

-

Methoxy Group (-OCH3): Positioned para to the acyl chloride, this group exerts a strong electron-donating effect through resonance (+R), which pushes electron density into the aromatic ring and towards the carbonyl carbon. This effect counteracts the inductive withdrawal of the -CF3 group, slightly deactivating the carbonyl carbon compared to a molecule with only an electron-withdrawing group. Studies on substituted benzoyl chlorides have shown that strong electron-donating groups can significantly influence reaction rates.[6]

The net result is a finely tuned electrophile. While the methoxy group provides some electronic stabilization, the inherent reactivity of the acyl chloride functional group, amplified by the potent inductive pull of the trifluoromethyl group, ensures the compound remains a highly effective and versatile acylating agent.

Section 3: Key Chemical Transformations & Stability Considerations

As a reactive acyl chloride, this reagent is highly susceptible to nucleophilic attack, which defines both its utility in synthesis and its primary degradation pathway.

Hydrolysis: The Primary Stability Concern

The most critical stability issue is its reactivity with water. Atmospheric or solvent-borne moisture will rapidly hydrolyze the acyl chloride to the corresponding, and often less useful, 4-methoxy-3-(trifluoromethyl)benzoic acid and corrosive hydrochloric acid.[6][7][8] This reaction is generally irreversible and represents a loss of active reagent.

Causality: The lone pair of electrons on the oxygen atom of water acts as a nucleophile, attacking the electrophilic carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, a stable leaving group.

This sensitivity necessitates the rigorous exclusion of moisture during both storage and reaction.[6]

Reactions with Nucleophiles

This compound is an excellent reagent for the synthesis of amides and esters, which are common functional groups in pharmaceutical agents.

-

Aminolysis (Amide Formation): Reacts readily and exothermically with primary and secondary amines to form stable amide bonds. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to scavenge the HCl byproduct.

-

Alcoholysis/Phenolysis (Ester Formation): Reacts with alcohols and phenols to yield the corresponding esters. These reactions are often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity.[9]

Section 4: Synthesis, Storage, and Handling Protocols

A self-validating workflow for handling this reagent is paramount for experimental success. The protocols below are designed to mitigate degradation and ensure consistent reactivity.

Synthesis of the Reagent

The standard laboratory and industrial preparation involves the chlorination of the parent carboxylic acid. This provides a reliable route to the high-purity reagent.

Caption: Synthesis of the target acyl chloride.

Recommended Storage and Handling

Due to its moisture sensitivity, improper storage is a primary cause of reagent failure.[6]

-

Storage: The reagent must be stored in a tightly sealed container, preferably with a PTFE-lined cap, under a dry, inert atmosphere (e.g., Argon or Nitrogen). To minimize exposure to atmospheric moisture, a desiccator or a controlled-atmosphere glovebox is ideal. For long-term stability, storage in a cool (<15°C), dark place is recommended.

-

Handling: All glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere before use. Solvents must be of anhydrous grade and handled using syringe/cannula techniques. Never leave the reagent container open to the atmosphere.

Incompatible Materials

To prevent uncontrolled reactions or degradation, avoid contact with:

-

Water and moisture[9]

-

Strong bases (e.g., hydroxides, amines)[9]

-

Alcohols[9]

-

Strong oxidizing agents

Section 5: Experimental Protocol: Synthesis of a Model Amide

This protocol provides a validated method for the acylation of a primary amine, incorporating best practices to ensure high yield and purity.

Objective: To synthesize N-benzyl-4-methoxy-3-(trifluoromethyl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 9. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Senior Application Scientist's Guide to 4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Sourcing, Handling, and Synthetic Applications

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-3-(trifluoromethyl)benzoyl chloride (CAS No: 98187-18-9), a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Designed for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, identifies major commercial suppliers, and outlines critical safety and handling protocols based on manufacturer data. Furthermore, it explores the compound's synthetic utility as an acylating agent, contextualizing its role in the development of complex fluorinated molecules.

Introduction: A Niche Reagent for Complex Synthesis

This compound is a specialized acyl chloride that serves as a critical building block in organic synthesis. Its structure is characterized by an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring. This electronic arrangement significantly influences the reactivity of the benzoyl chloride, making it a valuable reagent for introducing the 4-methoxy-3-(trifluoromethyl)benzoyl moiety into target molecules. The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, as fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity. This guide provides the necessary technical information for sourcing, handling, and effectively utilizing this reagent in a research and development setting.

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98187-18-9 | [1][2][3] |

| Molecular Formula | C₉H₆ClF₃O₂ | [1][2][3][4] |

| Molecular Weight | ~238.59 g/mol | [1][4] |

| Appearance | Clear colorless to yellow to brown liquid/solid | [2][4] |

| Form | Solid or Liquid | [2][4] |

| InChI Key | PBKYPTQBAQQVPT-UHFFFAOYSA-N | [2][4] |

| SMILES | COC1=CC=C(C=C1C(F)(F)F)C(Cl)=O | [2] |

| Refractive Index | 1.5120-1.5170 @ 20°C | [2] |

Commercial Availability and Sourcing

This reagent is available from several major chemical suppliers, typically in research-grade quantities. When sourcing, it is crucial to verify the purity and specifications offered by each supplier to ensure it meets the requirements of the intended application. Note that some suppliers, like Sigma-Aldrich's "AldrichCPR" line, provide the product for early discovery research with the buyer assuming responsibility for confirming identity and purity.[4]

| Supplier | Brand/Product Line | Catalog Number(s) | Purity/Notes |

| Sigma-Aldrich (Merck) | AldrichCPR | PH016269 | For early discovery research; analytical data not collected by supplier.[4] |

| Matrix Scientific | MAT047023792 | - | |

| Thermo Scientific Chemicals | Alfa Aesar | B23072 | ≥96.0% (GC).[2] |

| Oakwood Chemical | - | 005830 | - |

| Various R&D Suppliers | - | - | Available through platforms listing multiple chemical manufacturers.[1] |

Sourcing Workflow

The process of procuring a specialized chemical like this involves several critical steps beyond simply placing an order. The following diagram illustrates a recommended workflow for researchers.

Caption: A logical workflow for sourcing specialty chemicals.

Applications in Research and Development

Acyl chlorides are highly reactive acylating agents used to form esters, amides, and ketones. This compound is particularly valuable in the synthesis of novel compounds where the unique electronic properties of the substituted phenyl ring are desired.

-

Pharmaceutical Synthesis: The trifluoromethyl group is a bioisostere for several functional groups and is known to improve the lipophilicity and metabolic stability of drug candidates. This makes the title compound an attractive starting material for creating new therapeutic agents.[5][6]

-

Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorinated moieties can enhance the efficacy and stability of herbicides and fungicides.[5][6]

-

Material Science: This reagent can be used to modify polymers and other materials, imparting unique chemical or physical properties.[6]

General Synthetic Workflow: Amide Formation

The most common application for a benzoyl chloride is the acylation of an amine to form a stable amide bond, a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

Caption: General workflow for amide synthesis using the title compound.

Safety, Handling, and Storage Protocol

As a reactive acyl chloride, this compound presents significant hazards. Adherence to a strict safety protocol is mandatory. The information below is synthesized from publicly available Safety Data Sheets (SDS).[7]

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[7]

-

Lachrymator: Vapors can cause irritation and tearing.

-

Toxicity: Harmful if swallowed or in contact with skin; toxic if inhaled.

-

Moisture Sensitive: Reacts with water (including atmospheric moisture) to release corrosive hydrogen chloride (HCl) gas. This reaction is exothermic and can cause pressure buildup in sealed containers.

Step-by-Step Handling and Storage Protocol

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture inside.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with moisture.

-

Use only clean, dry glassware and syringes/needles.

-

In case of spills, do not use water. Use an inert absorbent material (e.g., vermiculite, dry sand) and dispose of it as hazardous waste.

-

-

Storage:

-

Store in a tightly sealed container, preferably the original one.[8]

-

Store in a cool, dry, and well-ventilated area away from incompatible substances, particularly water, alcohols, bases, and oxidizing agents.[8]

-

The container should be stored locked up or in an area accessible only to authorized personnel.[7] Some suppliers may recommend refrigerated storage (2-8°C).[8]

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[7]

-

Conclusion

This compound is a readily available, albeit specialized, reagent from major chemical suppliers. Its value lies in its utility as a building block for introducing a fluorinated, methoxy-substituted benzoyl group into complex molecules, a common strategy in modern drug discovery and agrochemical research. However, its reactive and corrosive nature demands stringent adherence to safety and handling protocols. By understanding its properties, sourcing options, and required handling procedures, researchers can safely and effectively incorporate this powerful intermediate into their synthetic workflows.

References

-

R&D Chemicals. This compound. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Chemsrc. 4-methoxy-3-(trifluoromethoxy)benzoyl chloride. [Link]

- Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

Pharmaffiliates. Tucatinib. [Link]

Sources

- 1. rdchemicals.com [rdchemicals.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzoyl Chloride: Synthesis, Analogs, and Applications

Foreword

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and potent electronic effects that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive technical overview of 4-Methoxy-3-(trifluoromethyl)benzoyl chloride, a versatile building block that serves as a gateway to a diverse array of trifluoromethylated compounds. We will delve into its synthesis, explore the preparation and properties of its key structural analogs and derivatives, and discuss their existing and potential applications in drug discovery and agrochemical development. This document is intended for researchers, scientists, and professionals in these fields, offering both foundational knowledge and practical, field-proven insights to facilitate innovation.

The Core Moiety: this compound

This compound (CAS No: 98187-18-9) is an activated carboxylic acid derivative that is instrumental for introducing the 4-methoxy-3-(trifluoromethyl)benzoyl group into various molecular frameworks.[1] Its reactivity is centered on the electrophilic acyl carbon, making it susceptible to nucleophilic attack.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this reagent is critical for its safe handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClF₃O₂ | [1] |

| Molecular Weight | 238.59 g/mol | [1] |

| Appearance | Clear colorless to yellow to brown liquid | [1] |

| Boiling Point | Not explicitly available; distillation under reduced pressure is recommended. | |

| Refractive Index | 1.5120-1.5170 @ 20°C | [1] |

| Purity (typical) | ≥96.0% (GC) | [1] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-Methoxy-3-(trifluoromethyl)benzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.[2][3]

Materials:

-

4-Methoxy-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), anhydrous

-

Anhydrous dichloromethane (DCM) or toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry to prevent hydrolysis of the product and reagent.

-

Reagent Addition: To the flask, add 4-Methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq). Under a stream of inert gas (e.g., nitrogen or argon), add an excess of thionyl chloride (1.5 - 2.0 eq).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the reaction mixture.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporation with an anhydrous solvent like toluene can be performed.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Self-Validation: The successful synthesis can be confirmed by FT-IR spectroscopy, where the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be absent, and a sharp C=O stretch of the acyl chloride will appear at a higher wavenumber (typically 1750-1800 cm⁻¹).

Key Derivatives and Structural Analogs

The utility of this compound lies in its ability to serve as a precursor to a wide range of derivatives, primarily through nucleophilic acyl substitution.

Benzamides and Benzanilides

Amides are readily synthesized by the reaction of this compound with primary or secondary amines. These derivatives are of particular interest in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.

This is a general procedure for the amidation of an acyl chloride.[4]

Materials:

-

This compound

-

Ammonia solution (e.g., 28% in water) or a primary/secondary amine

-

An appropriate solvent (e.g., dichloromethane, THF)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask.

-

Amine Addition: Cool the solution in an ice bath. Slowly add the amine (2.2 eq, if using a primary or secondary amine) or concentrated ammonia solution. The reaction is often exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

-

Work-up: If an aqueous amine solution was used, extract the product into an organic solvent. Wash the organic layer with dilute acid (to remove excess amine), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography.

Esters

Esterification is achieved by reacting the acyl chloride with an alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

This protocol is based on standard esterification procedures.[5][6]

Materials:

-

This compound

-

Anhydrous methanol

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C and add anhydrous methanol (1.2 eq) followed by the slow addition of anhydrous pyridine (1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo. The crude ester can be purified by column chromatography on silica gel.

Ketones via Friedel-Crafts Acylation

Aromatic and heteroaromatic ketones can be synthesized via Friedel-Crafts acylation, where this compound acts as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8][9]

Materials:

-

This compound

-

Aromatic or heteroaromatic substrate (e.g., benzene, anisole)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.1-1.3 eq) in the anhydrous solvent.

-

Acyl Chloride Addition: Cool the suspension to 0 °C and add this compound (1.0 eq) dropwise.

-

Substrate Addition: Add the aromatic substrate (1.0 eq) dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice and dilute HCl. Extract the product with an organic solvent. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent.

-

Purification: After solvent removal, purify the ketone product by column chromatography or recrystallization.

Applications and Structure-Activity Relationships (SAR)

The trifluoromethyl group is a bioisostere for several groups, including the methyl and chloro groups, and its incorporation can significantly enhance a molecule's metabolic stability and binding affinity.[10]

Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted benzamide core. The trifluoromethyl group can enhance binding to the kinase active site and improve cell permeability.[11] SAR studies on related benzamide derivatives have shown that the position and nature of substituents on the benzoyl ring are critical for inhibitory activity.[11]

-

Antiplatelet Agents: A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides have been synthesized and shown to possess antiplatelet aggregation activities.[4]

Agrochemicals

The trifluoromethyl group is prevalent in modern agrochemicals due to its ability to enhance efficacy and metabolic stability.[12] Derivatives of this compound can be explored as potential herbicides, fungicides, and insecticides. For example, trifluoromethyl pyrimidine derivatives have shown promising antiviral and antifungal activities.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis from the corresponding benzoic acid is straightforward, and it serves as a gateway to a wide array of derivatives, including amides, esters, and ketones. The presence of the trifluoromethyl and methoxy groups on the benzoyl ring provides a unique combination of steric and electronic properties that are highly sought after in the design of new pharmaceuticals and agrochemicals. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important building block in their respective fields.

References

-